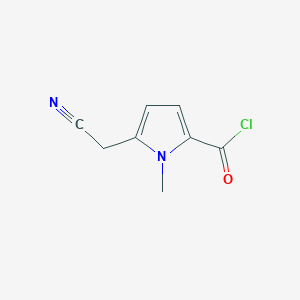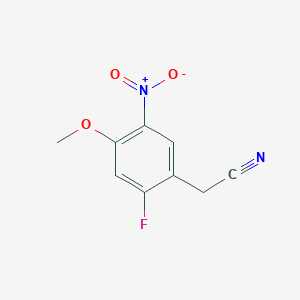
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is an organic compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol It is a derivative of benzeneacetonitrile, characterized by the presence of fluorine, methoxy, and nitro functional groups on the benzene ring
Métodos De Preparación
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile typically involves nucleophilic aromatic substitution reactions. One common synthetic route starts with 2,4,5-trifluorobenzonitrile as the key starting material. . The overall yield of the synthesis can vary, but careful control of reaction conditions can optimize the production of the desired compound.
Análisis De Reacciones Químicas
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluorine.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials with unique properties, such as fluorinated polymers.
The compound’s versatility in undergoing various chemical transformations makes it valuable in these fields .
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is primarily related to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile can be compared with other similar compounds, such as:
4-Fluoro-2-Methoxy-5-nitroaniline: This compound shares similar functional groups but differs in the position of the acetonitrile group.
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: This compound has a hydroxymethyl group instead of a nitro group, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C9H7FN2O3 |
|---|---|
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-methoxy-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-15-9-5-7(10)6(2-3-11)4-8(9)12(13)14/h4-5H,2H2,1H3 |
Clave InChI |
ZNNRIJZENIHQDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



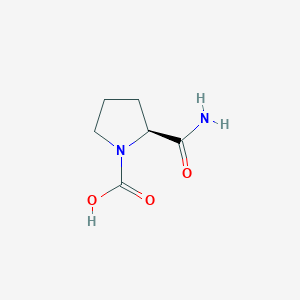
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

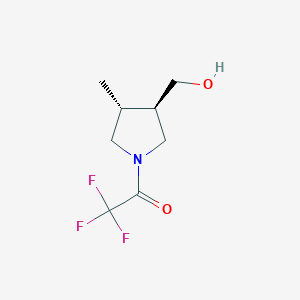
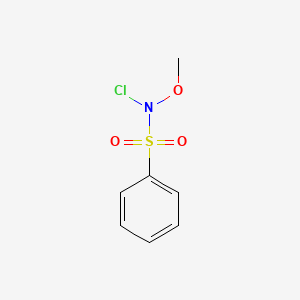
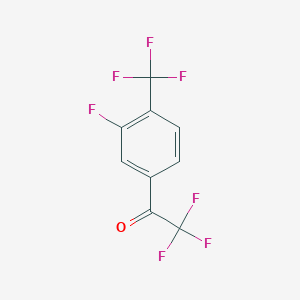
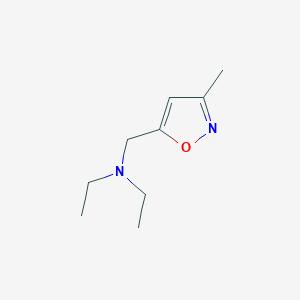
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)

![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
